molecular formula C18H14O3 B13148015 1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione CAS No. 84736-03-8

1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione

Cat. No.: B13148015
CAS No.: 84736-03-8
M. Wt: 278.3 g/mol
InChI Key: IFUVFILINVIGAJ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a hydroxy group at position 1 and a 2-methylallyl group at position 2 on the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their potential in medicinal chemistry, particularly for their anticancer, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of anthraquinone with 2-methylallyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). The compound’s hydroxy and carbonyl groups play a crucial role in its biological activity by facilitating interactions with cellular proteins and DNA .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione is unique due to the presence of the 2-methylallyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

84736-03-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

1-hydroxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione

InChI

InChI=1S/C18H14O3/c1-10(2)9-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,1,9H2,2H3

InChI Key

IFUVFILINVIGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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